molecular formula C9H8Cl2N2 B13702972 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanophthalazine

1,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanophthalazine

Cat. No.: B13702972
M. Wt: 215.08 g/mol
InChI Key: LPXZWFFNTHJRMD-UHFFFAOYSA-N
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Description

1,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanophthalazine is a chemical compound with the molecular formula C10H10Cl2N2. It is a member of the phthalazine family and is characterized by the presence of two chlorine atoms and a tetrahydro-5,8-methano structure. This compound is primarily used as a pharmaceutical intermediate and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanophthalazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 1 and 4 undergo nucleophilic displacement under basic or catalytic conditions:

  • Ammonolysis : Reacts with primary or secondary amines to form substituted amino derivatives. For example, treatment with ethylamine in acetonitrile yields 1,4-diamino analogs.

  • Alkoxylation : Substitution with alkoxide ions (e.g., sodium methoxide) produces ether derivatives, useful in drug intermediate synthesis.

Mechanistic Insight :
The electron-withdrawing nature of the phthalazine ring activates the C–Cl bonds for nucleophilic attack. Steric hindrance from the tetrahydro-methano bridge moderates reaction rates, favoring polar aprotic solvents like DMF or acetonitrile .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

  • Thiadiazole Formation : Under iodine and triethylamine in DMF, sulfur elimination and cyclization yield 1,3,4-thiadiazole derivatives. This pathway parallels reactions observed in structurally related chlorinated benzamides .

  • Pyrazole Synthesis : Reacts with hydrazines to form pyrazole-fused systems, leveraging the phthalazine ring’s electron-deficient nature.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization:

Reaction Type Conditions Product
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C)Aryl/heteroaryl-substituted analogs
Buchwald–HartwigPd₂(dba)₃, Xantphos, tolueneN-alkyl/aryl derivatives

These reactions exploit the C–Cl bonds’ susceptibility to oxidative addition with palladium catalysts, expanding utility in medicinal chemistry .

Biological Interactions

As a dihydrofolate reductase (DHFR) inhibitor candidate, the compound forms hydrogen bonds with Asp 21, Ser 59, and Tyr 22 in molecular docking studies. This interaction profile suggests potential antimicrobial or anticancer applications .

Scientific Research Applications

1,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanophthalazine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanophthalazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine
  • 5,7-Dichloro-1,2,3,4-tetrahydro-6-isoquinolinecarboxylic acid

Uniqueness

1,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanophthalazine is unique due to its specific structure and the presence of the methano bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

3,6-dichloro-4,5-diazatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene

InChI

InChI=1S/C9H8Cl2N2/c10-8-6-4-1-2-5(3-4)7(6)9(11)13-12-8/h4-5H,1-3H2

InChI Key

LPXZWFFNTHJRMD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3=C2C(=NN=C3Cl)Cl

Origin of Product

United States

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